molecular formula C10H10Cl2O5S B14559435 Ethyl [2-chloro-3-(chlorosulfonyl)phenoxy]acetate CAS No. 61742-14-1

Ethyl [2-chloro-3-(chlorosulfonyl)phenoxy]acetate

Cat. No.: B14559435
CAS No.: 61742-14-1
M. Wt: 313.15 g/mol
InChI Key: HOBRBJCASPJZHM-UHFFFAOYSA-N
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Description

Ethyl [2-chloro-3-(chlorosulfonyl)phenoxy]acetate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a phenoxy group substituted with chloro and chlorosulfonyl groups, and an ethyl acetate moiety.

Properties

CAS No.

61742-14-1

Molecular Formula

C10H10Cl2O5S

Molecular Weight

313.15 g/mol

IUPAC Name

ethyl 2-(2-chloro-3-chlorosulfonylphenoxy)acetate

InChI

InChI=1S/C10H10Cl2O5S/c1-2-16-9(13)6-17-7-4-3-5-8(10(7)11)18(12,14)15/h3-5H,2,6H2,1H3

InChI Key

HOBRBJCASPJZHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C(=CC=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-chloro-3-(chlorosulfonyl)phenoxy]acetate typically involves the reaction of 2-chloro-3-(chlorosulfonyl)phenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-chloro-3-(chlorosulfonyl)phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl [2-chloro-3-(chlorosulfonyl)phenoxy]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [2-chloro-3-(chlorosulfonyl)phenoxy]acetate involves its interaction with specific molecular targets, leading to various biochemical effects. The chlorosulfonyl group is known to react with nucleophilic sites in biological molecules, potentially disrupting their normal function . This reactivity underlies its antibacterial and antifungal properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(chlorosulfonyl)acetate
  • Ethyl 2-chloroacetate
  • 2-Chloro-3-(chlorosulfonyl)phenol

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